4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC16527585
Molecular Formula: C17H18BF3O3
Molecular Weight: 338.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18BF3O3 |
|---|---|
| Molecular Weight | 338.1 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C17H18BF3O3/c1-15(2)16(3,4)24-18(23-15)14-10-9-13(22-14)11-7-5-6-8-12(11)17(19,20)21/h5-10H,1-4H3 |
| Standard InChI Key | STDMDBSZDGAUKZ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Substituent Analysis
The compound features a 1,3,2-dioxaborolane ring system substituted with four methyl groups at the 4,4,5,5-positions, conferring steric protection to the boron center. Attached to the boron atom is a furan-2-yl group further substituted at the 5-position with a 2-(trifluoromethyl)phenyl moiety. This design merges the electronic effects of the trifluoromethyl group—a strong electron-withdrawing substituent—with the aromatic and heterocyclic properties of the furan ring.
The molecular formula is derived as , with a molecular weight of 369.15 g/mol. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.15 g/mol |
| Topological Polar Surface Area | 41.85 Ų |
| Consensus Log P (o/w) | 3.94 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan ring contributes to π-conjugation, making the compound suitable for optoelectronic applications .
Synthetic Pathways and Reaction Optimization
Suzuki-Miyaura Cross-Coupling as a Key Strategy
The synthesis of dioxaborolane derivatives often employs palladium-catalyzed cross-coupling reactions. For example, analogous compounds such as 3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-phenylcarbazole are synthesized via Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) () and potassium carbonate in toluene/water mixtures . Typical reaction conditions include:
| Reagent | Role | Concentration |
|---|---|---|
| Catalyst | 0.5–1.0 mol% | |
| Base | 2–4 equivalents | |
| Toluene/Ethanol/Water | Solvent System | 3:1:1 ratio |
| Reaction Temperature | Reflux (~110°C) | 5–18 hours |
For the target compound, a plausible route involves coupling 5-[2-(trifluoromethyl)phenyl]furan-2-boronic acid with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under analogous conditions. Reported yields for similar reactions range from 22.3% to 71%, depending on steric hindrance and electronic effects .
Challenges in Steric Environments
The bulky 4,4,5,5-tetramethyl groups on the dioxaborolane ring may impede coupling efficiency. Strategies to mitigate this include:
-
Elevated temperatures: Prolonged reflux (18+ hours) to overcome kinetic barriers .
-
Microwave-assisted synthesis: Reducing reaction times while maintaining yields .
Physicochemical and Computational Properties
Solubility and Partition Coefficients
Computational models predict the compound’s solubility in aqueous media as approximately mg/mL, classifying it as poorly soluble . The consensus Log P (octanol/water) of 3.94 suggests high lipophilicity, aligning with its trifluoromethyl and aromatic substituents.
| Parameter | Value | Method |
|---|---|---|
| Log S (ESOL) | -7.48 | Solubility prediction |
| Log P (XLOGP3) | 6.97 | Partition coefficient |
| GI Absorption | High | ADMET prediction |
| BBB Permeation | Yes | ADMET prediction |
Spectroscopic Signatures
-
: A resonance near 30 ppm, characteristic of tetracoordinated boron centers.
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IR Spectroscopy: B-O stretching vibrations at 1350–1400 cm .
Functional Applications and Research Implications
Materials Science and Optoelectronics
The furan-dioxaborolane system enables π-π stacking interactions, beneficial for organic semiconductors. Analogous compounds exhibit applications in:
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OLEDs: As electron-transport layers due to boron’s electron-deficient nature .
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Polymer Stabilization: Enhancing thermal stability in fluorinated polymers .
Future Research Trajectories
Expanding Synthetic Methodologies
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Photocatalytic Borylation: To improve regioselectivity in furan functionalization.
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Continuous-Flow Systems: For scalable production with reduced catalyst loading.
Targeted Biological Screening
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